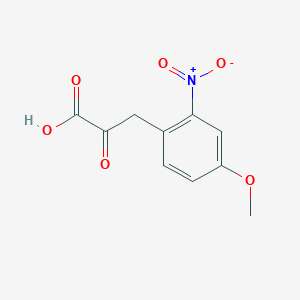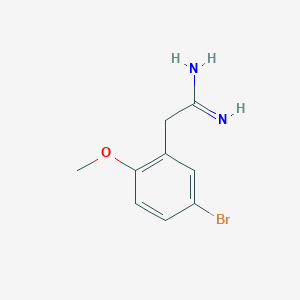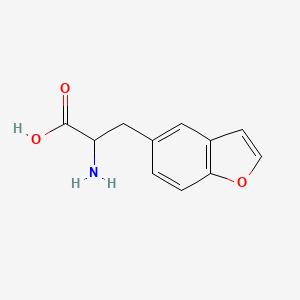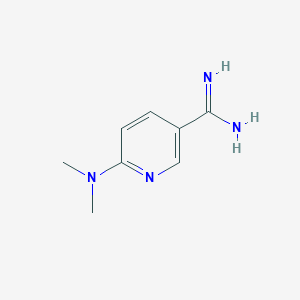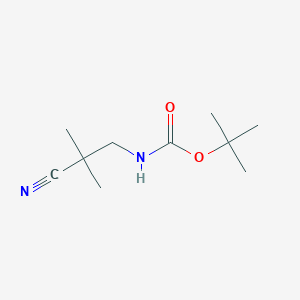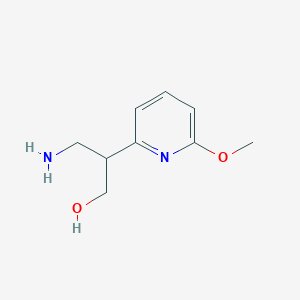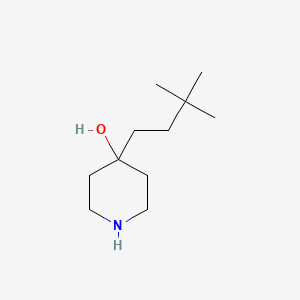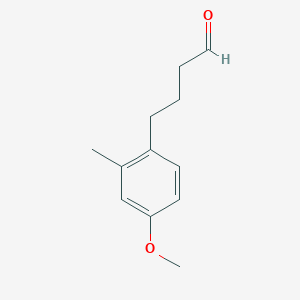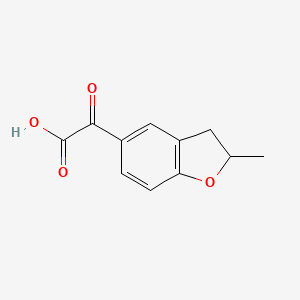![molecular formula C8H12O4 B15321958 2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a methoxycarbonyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, typically involves the cyclization of suitable precursors followed by functional group modifications. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable diene or dienophile, cyclization is achieved under controlled conditions to form the cyclobutyl ring.
Methoxycarbonylation: Introduction of the methoxycarbonyl group is carried out using reagents such as dimethyl carbonate in the presence of a base.
Acetic Acid Introduction: The acetic acid moiety is introduced through esterification or direct carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by sequential functional group modifications. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Applications De Recherche Scientifique
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(methoxycarbonyl)cyclopropyl]acetic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2-[3-(methoxycarbonyl)cyclohexyl]acetic acid: Contains a cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, is unique due to its cyclobutyl ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-(3-methoxycarbonylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-2-5(3-6)4-7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
Clé InChI |
FOTOSLCBCJWQEQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


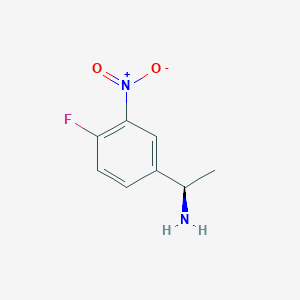
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
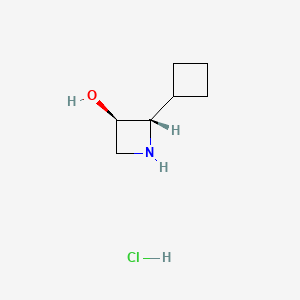
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)

